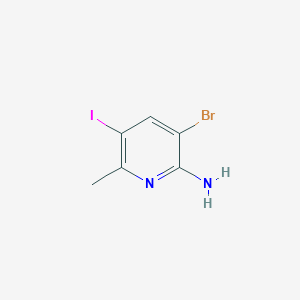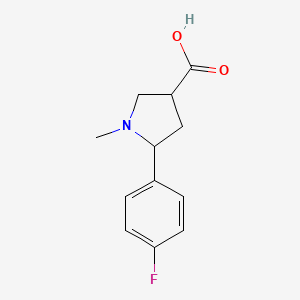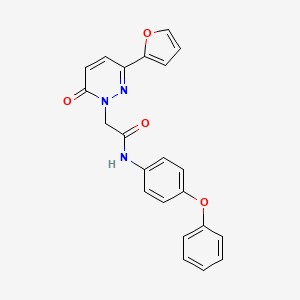
N'-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of 2,6-dimethylquinoline with N,N-dimethylethane-1,2-diamine under specific conditions. One common method involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications.
科学的研究の応用
N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its stable structure.
作用機序
The mechanism of action of N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival pathways .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2,6-Dimethylquinoline: A closely related compound with similar properties.
N,N-Dimethylethane-1,2-diamine: Another related compound used in various chemical syntheses.
Uniqueness
N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
特性
分子式 |
C15H21N3 |
|---|---|
分子量 |
243.35 g/mol |
IUPAC名 |
N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C15H21N3/c1-11-5-6-14-13(9-11)15(10-12(2)17-14)16-7-8-18(3)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,17) |
InChIキー |
GLYWBGGSWFLAOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


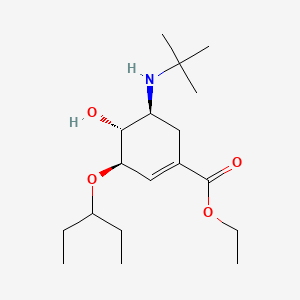
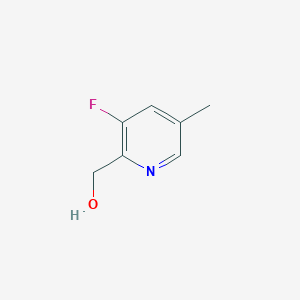
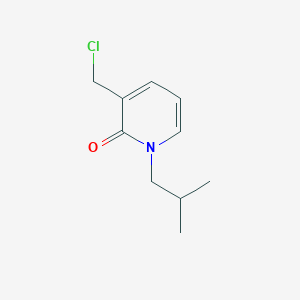
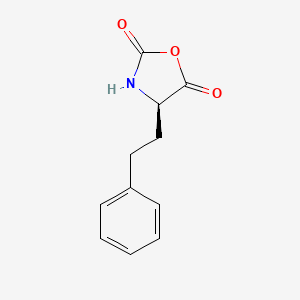
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
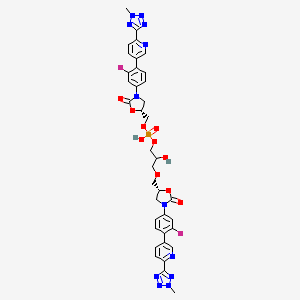
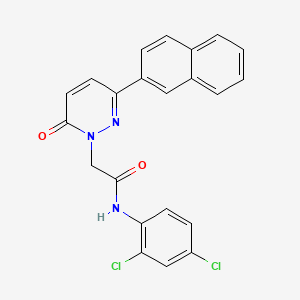

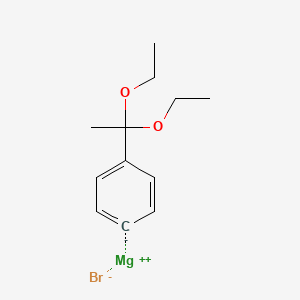
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
